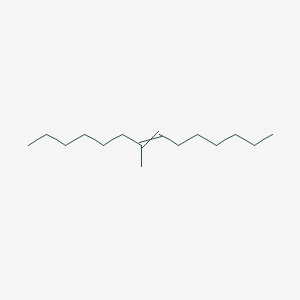
7-Methyltetradec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetradec-7-ene: is an organic compound with the molecular formula C15H30 . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of a larger family of hydrocarbons and is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetradec-7-ene typically involves the use of alkenes and alkanes as starting materials. One common method is the hydroformylation of 1-dodecene, followed by reduction and dehydration to yield the desired product. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas.
Industrial Production Methods: In an industrial setting, this compound can be produced through cracking processes where larger hydrocarbons are broken down into smaller ones. This method is efficient for large-scale production and involves the use of high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyltetradec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and ozone.
Reduction: This involves the addition of hydrogen, often using catalysts like palladium on carbon.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Can yield alcohols, ketones, or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Methyltetradec-7-ene is used as a building block in organic synthesis. It is involved in the production of various polymers and other complex organic molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes. It serves as a model substrate for understanding the mechanisms of these enzymes.
Medicine: While not directly used as a drug, this compound is important in the synthesis of pharmaceutical intermediates . It helps in the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of lubricants and surfactants . Its properties make it suitable for applications requiring long-chain hydrocarbons.
Wirkmechanismus
The mechanism by which 7-Methyltetradec-7-ene exerts its effects is primarily through its reactivity as an alkene. The double bond in its structure allows it to participate in various addition reactions , where new atoms or groups are added to the carbon atoms involved in the double bond. This reactivity is exploited in both synthetic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
7-Tetradecene: Similar in structure but lacks the methyl group at the 7th position.
1-Hexadecene: A longer chain alkene with similar reactivity.
2-Methyl-1-dodecene: Another alkene with a different position of the methyl group.
Uniqueness: 7-Methyltetradec-7-ene is unique due to its specific methyl substitution at the 7th position, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where such structural features are desired.
Eigenschaften
CAS-Nummer |
56502-93-3 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
7-methyltetradec-7-ene |
InChI |
InChI=1S/C15H30/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
JBGBKRHWLASEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


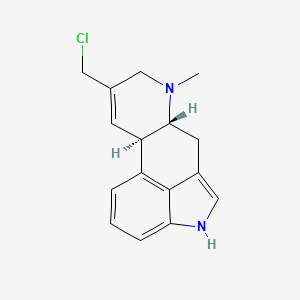
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)

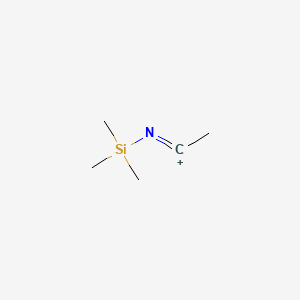
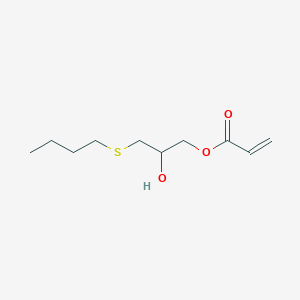
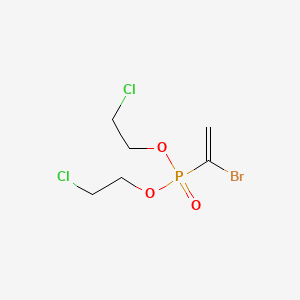
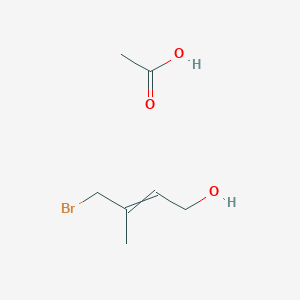
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)

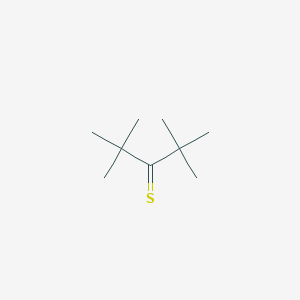
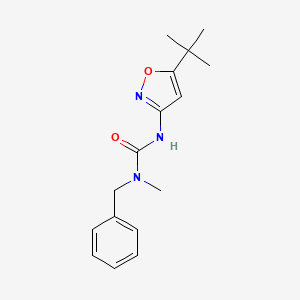
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

